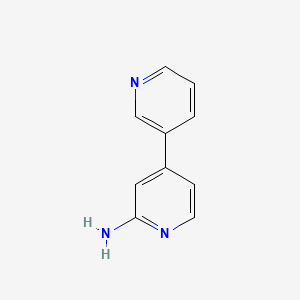

3,4'-Bipyridin-2'-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSPRDGYHFGDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865604-20-2 | |

| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Bipyridin-2'-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 3,4'-Bipyridin-2'-amine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed technical data and experimental context.

Chemical Identity and Properties

This compound is a substituted bipyridine, a class of compounds known for their utility as ligands in coordination chemistry and as scaffolds in pharmaceutical development.[1][2] The presence of an amino group and the specific arrangement of the two pyridine rings bestow unique electronic and steric properties upon the molecule.

The following table summarizes the key identifiers for this compound. Note that multiple CAS numbers may be associated with this structure.

| Identifier | Value | Reference |

| IUPAC Name | [3,4'-bipyridin]-2-amine | [3] |

| Alternative IUPAC Name | 3',4-Bipyridine-2-amine | [4] |

| CAS Number | 1214324-02-3 | [3][5] |

| 865604-20-2 | [4][6][7][8][9] | |

| Molecular Formula | C₁₀H₉N₃ | [5][8] |

| SMILES | Nc1cc(ccn1)-c1cccnc1 | [4] |

| NC1=NC=CC=C1C2=CC=NC=C2 | [5] | |

| InChI | 1S/C10H9N3/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H,(H2,11,13) | [3] |

| InChI Key | DIBGIZONEQBKHF-UHFFFAOYSA-N | [3] |

The physicochemical properties of this compound are essential for its handling, formulation, and application in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 171.20 g/mol | [5][8] |

| Exact Mass | 171.079647300 Da | [10] |

| Topological Polar Surface Area | 51.8 Ų | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Rotatable Bond Count | 1 | [10] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [8] |

Note: Some of the physicochemical properties listed are computed values.

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted bipyridines like this compound typically relies on modern cross-coupling methodologies.[1] Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most prevalent strategies.[1][11] These methods offer high yields and broad functional group tolerance.[11][12]

A general synthetic workflow can be conceptualized as a two-step process: first, the formation of the bipyridine core, followed by the introduction of the amino group, or a one-step approach using an aminated precursor.[1]

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated pyridine with a pyridineboronic acid to form the bipyridine scaffold.[13]

Materials:

-

Halogenated Pyridine (1.0 eq)

-

Pyridineboronic Acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a round-bottom flask, add the halogenated pyridine, pyridineboronic acid, and the base.

-

Add the solvent mixture.

-

Degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under the inert atmosphere, add the palladium catalyst.

-

Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired bipyridine intermediate.

This protocol outlines a general method for the palladium-catalyzed amination of a halo-bipyridine intermediate.[1][14]

Materials:

-

Halo-bipyridine (1.0 eq)

-

Amine source (e.g., Benzophenone imine, 1.2 eq)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Ligand (e.g., Xantphos, 0.04 eq)

-

Base (e.g., Sodium tert-butoxide, 1.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried flask, add the halo-bipyridine, palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent, followed by the amine source.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final N-aryl bipyridine-amine product.

Applications in Medicinal Chemistry and Materials Science

This compound serves as a key intermediate in the synthesis of more complex organic molecules.[15] The aminobipyridine scaffold is a prevalent structural motif in a wide range of biologically active compounds and functional materials.[1]

-

Drug Discovery: The aminopyridine moiety is a common feature in molecules designed as kinase inhibitors, which are crucial in oncology research.[16] The nitrogen atoms of the pyridine rings and the amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]

-

Coordination Chemistry: Bipyridines are well-established chelating ligands that can coordinate with various metal ions. The functionalization of the this compound scaffold allows for the synthesis of tailored ligands for applications in catalysis and materials science.[2]

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of aminopyridines has been shown to exhibit a range of pharmacological effects.[17] For instance, certain aminopyridines are known to modulate the activity of ion channels and have been investigated for their neuroprotective properties.[18][19]

One of the key signaling pathways that can be influenced by small molecule inhibitors, including those with aminopyridine scaffolds, is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[20] The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway, which is a common target in drug discovery for various diseases, including cancer.

This pathway is often dysregulated in various diseases, and compounds containing the aminobipyridine scaffold can be designed to inhibit kinases at different points in this cascade, such as RAF, MEK, or even upstream receptor tyrosine kinases (RTKs).

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. Its synthesis is readily achievable through established palladium-catalyzed cross-coupling reactions. The structural and electronic features of the aminobipyridine core make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its chemical properties, structure, and synthesis to aid researchers in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-3,4'-bipyridine | 1214324-02-3 [sigmaaldrich.com]

- 4. [3,4'-BIPYRIDIN]-2'-AMINE | CAS 865604-20-2 [matrix-fine-chemicals.com]

- 5. 1214324-02-3|[3,4'-Bipyridin]-2-amine|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 865604-20-2|this compound|BLD Pharm [bldpharm.com]

- 9. This compound,(CAS# 865604-20-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. [4,4'-Bipyridin]-2-amine | C10H9N3 | CID 21912841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound [myskinrecipes.com]

- 16. mdpi.com [mdpi.com]

- 17. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 18. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4'-Bipyridin-2'-amine for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes and coordination chemistry applications of 3,4'-bipyridin-2'-amine, a valuable heterocyclic building block. The strategic placement of the amino group and the nitrogen atoms within the bipyridine framework imparts unique electronic properties and coordination capabilities, making it a ligand of significant interest in the development of novel catalysts, functional materials, and pharmaceutical agents.

Synthetic Strategies

The synthesis of asymmetrically substituted bipyridines such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary retrosynthetic approaches are the one-step and two-step strategies. The choice between these pathways often depends on the commercial availability and stability of the requisite starting materials.

One-Step Approach: This convergent strategy involves the direct coupling of a pre-functionalized aminopyridine with a suitable pyridine coupling partner. A key reaction in this approach is the Suzuki coupling, which utilizes an organoboron compound.

Two-Step Approach: This linear strategy first involves the formation of a bipyridine core, followed by the introduction of the amino group in a subsequent step. This typically involves an initial Suzuki or Negishi coupling to form a halogenated bipyridine intermediate, which is then subjected to a Buchwald-Hartwig amination.

Key Synthetic Reactions

The following sections detail the primary palladium-catalyzed reactions employed in the synthesis of this compound.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[1] It is a powerful tool for constructing the bipyridine framework. A general challenge is the potential for the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity.[2]

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3] It is particularly crucial in the two-step synthesis for installing the amino group onto the pre-formed bipyridine scaffold.

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, the following protocols are based on established methodologies for analogous bipyridine syntheses and provide a strong foundation for its preparation.

One-Step Synthesis via Suzuki Coupling

This approach would involve the coupling of a 2-aminopyridine-3-boronic acid or its ester with a 4-halopyridine.

Diagram of the One-Step Suzuki Coupling Pathway:

Caption: One-Step Suzuki Synthesis of this compound.

General Experimental Protocol: Suzuki Coupling [1]

-

To an oven-dried Schlenk flask, add the 4-halopyridine (1.0 eq), the 2-amino-3-pyridylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reagents and Conditions for Suzuki Coupling

| Component | Example | Role | Typical Amount |

| Aryl Halide | 4-Bromopyridine | Reactant | 1.0 eq |

| Boronic Acid/Ester | 2-Amino-3-pyridylboronic acid pinacol ester | Reactant | 1.2-1.5 eq |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | 2-10 mol% |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates boronic acid | 2.0-3.0 eq |

| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Reaction Medium | - |

| Temperature | 80-110 °C | - | - |

| Reaction Time | 12-24 h | - | - |

Two-Step Synthesis via Buchwald-Hartwig Amination

This approach first constructs a 2'-halo-3,4'-bipyridine intermediate, which is then aminated.

Diagram of the Two-Step Synthesis Pathway:

Caption: Two-Step Synthesis of this compound.

General Experimental Protocol: Buchwald-Hartwig Amination [3]

-

In an oven-dried Schlenk tube, combine the 2'-halo-3,4'-bipyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Add the ammonia equivalent (e.g., benzophenone imine, 1.2 eq).

-

Heat the reaction mixture (typically 80-110 °C) for 8-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

If a protected amine was used, a subsequent deprotection step (e.g., acid hydrolysis for a benzophenone imine) is required.

-

Purify the final product by column chromatography.

Table 2: Typical Reagents and Conditions for Buchwald-Hartwig Amination

| Component | Example | Role | Typical Amount |

| Aryl Halide | 2'-Chloro-3,4'-bipyridine | Reactant | 1.0 eq |

| Amine Source | Benzophenone imine, NH₃ | Reactant | 1.2-2.0 eq |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst | 1-5 mol% |

| Ligand | BINAP, Xantphos, RuPhos | Stabilizes catalyst | 2-10 mol% |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates amine | 1.5-3.0 eq |

| Solvent | Toluene, Dioxane | Reaction Medium | - |

| Temperature | 80-120 °C | - | - |

| Reaction Time | 8-24 h | - | - |

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data from key analytical techniques are summarized below.

Table 3: Expected Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm with characteristic coupling patterns for the substituted pyridine rings. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances for the ten carbon atoms of the bipyridine core in the aromatic region (typically 110-160 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₉N₃ (m/z = 171.08). |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹). |

| Melting Point | A sharp melting point for the pure, crystalline solid. |

Coordination Chemistry

This compound is an excellent candidate as a ligand in coordination chemistry due to its multiple nitrogen donor sites. The pyridine nitrogens can act as neutral donors, while the amino group can either remain as a non-coordinating spectator or, upon deprotonation, act as an anionic amido donor. This versatility allows for the formation of a wide array of coordination complexes with diverse geometries and electronic properties.

The coordination behavior will be influenced by several factors:

-

Metal Ion: The choice of metal ion (e.g., transition metals like Cu(II), Zn(II), Fe(II), Ru(II), etc.) will dictate the preferred coordination number and geometry.

-

Reaction Conditions: Factors such as pH, solvent, and the presence of counter-ions can influence which donor atoms of the ligand coordinate to the metal center.

-

Ligand-to-Metal Ratio: Varying the stoichiometry can lead to the formation of mononuclear or polynuclear complexes.

Diagram of Potential Coordination Modes:

Caption: Potential Coordination Modes of this compound.

Applications in Coordination Chemistry

The resulting metal complexes of this compound are expected to find applications in several areas:

-

Catalysis: The complexes can serve as catalysts for a variety of organic transformations, with the electronic properties of the ligand influencing the catalytic activity of the metal center.

-

Materials Science: The ability of the ligand to bridge metal centers can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

-

Bioinorganic Chemistry: As a mimic of biological active sites, coordination complexes of this ligand could be investigated for their potential as therapeutic or diagnostic agents.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. Both one-step and two-step strategies offer viable routes, with the choice depending on the availability of starting materials. The versatile coordination behavior of this ligand makes it a promising building block for the development of new functional materials and catalysts. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to synthesize and explore the rich coordination chemistry of this important aminobipyridine.

References

Spectroscopic Characterization of 3,4'-Bipyridin-2'-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4'-Bipyridin-2'-amine. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and established principles of spectroscopic interpretation for heterocyclic and amino compounds. It also includes detailed, generalized experimental protocols for acquiring such data and a workflow diagram for spectroscopic analysis.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring two pyridine rings and a primary amine group, offers multiple sites for hydrogen bonding and coordination with metal ions, making it a valuable building block for supramolecular assemblies and novel pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological systems.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.70 | d | ~4.5 | H-6' |

| ~8.55 | s | - | H-2 |

| ~8.40 | d | ~4.5 | H-5' |

| ~8.10 | d | ~7.5 | H-6 |

| ~7.85 | d | ~7.5 | H-5 |

| ~7.30 | t | ~6.0 | H-3' |

| ~6.80 | s (br) | - | -NH₂ |

| ~6.70 | t | ~6.0 | H-4 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-2' |

| ~152.0 | C-6 |

| ~149.0 | C-6' |

| ~148.5 | C-2 |

| ~145.0 | C-4' |

| ~138.0 | C-4 |

| ~124.0 | C-5' |

| ~121.0 | C-3 |

| ~115.0 | C-5 |

| ~108.0 | C-3' |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Sharp (doublet) | N-H asymmetric and symmetric stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 170 | ~80 | [M-H]⁺ |

| 144 | ~40 | [M-HCN]⁺ |

| 118 | ~30 | [M-C₂H₂N₂]⁺ |

| 78 | ~50 | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for aromatic compounds).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization and phasing.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (typically 0-170 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Analysis: Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the corresponding nuclei in the molecule.

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to [3,4'-Bipyridin]-2'-amine (CAS Number: 865604-20-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the synthesis, analysis, and biological activity of CAS number 865604-20-2, [3,4'-Bipyridin]-2'-amine, is not extensively available in peer-reviewed literature or patents. This guide provides a comprehensive overview based on established principles of organic synthesis and the known properties of analogous aminobipyridine compounds. The experimental protocols provided are representative examples and may require optimization.

Core Properties of [3,4'-Bipyridin]-2'-amine

[3,4'-Bipyridin]-2'-amine is a heterocyclic aromatic compound containing two pyridine rings linked together, with an amine substituent. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold and the potential for the amino group to engage in key biological interactions.

Table 1: Chemical and Physical Properties of [3,4'-Bipyridin]-2'-amine

| Property | Value | Source |

| CAS Number | 865604-20-2 | PubChem[1] |

| IUPAC Name | [3,4'-Bipyridin]-2'-amine; 4-(Pyridin-3-yl)pyridin-2-amine | PubChem[1] |

| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |

| Molecular Weight | 171.20 g/mol | PubChem[1] |

| SMILES | C1=CC(=CN=C1)C2=CC(=NC=C2)N | PubChem[1] |

| InChI | InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | PubChem[1] |

| Predicted XlogP | 1.1 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| GHS Hazard Statements | Warning. May cause skin and eye irritation. | Generic for aminopyridines |

Synthesis of [3,4'-Bipyridin]-2'-amine

The synthesis of asymmetrically substituted bipyridines such as [3,4'-Bipyridin]-2'-amine is most commonly achieved through palladium-catalyzed cross-coupling reactions. General strategies include the Suzuki, Stille, and Negishi couplings, which allow for the formation of the C-C bond between the two pyridine rings.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for [3,4'-Bipyridin]-2'-amine would involve disconnecting the bond between the two pyridine rings, leading to a pyridyl-boronic acid (or ester) and a halo-aminopyridine, or a pyridyl-halide and an amino-pyridylboronic acid.

Caption: Retrosynthetic analysis for [3,4'-Bipyridin]-2'-amine via Suzuki coupling.

Representative Experimental Protocol: Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of 3-pyridylboronic acid with 2-amino-4-chloropyridine. Note: This is a representative protocol and has not been specifically reported for the synthesis of CAS 865604-20-2.

Reaction Scheme:

Caption: General Suzuki coupling reaction for the synthesis of [3,4'-Bipyridin]-2'-amine.

Materials:

-

3-Pyridylboronic acid

-

2-Amino-4-chloropyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-amino-4-chloropyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired [3,4'-Bipyridin]-2'-amine.

Table 2: Representative Reaction Parameters for Suzuki Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other suitable Pd catalysts |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, or DMF |

| Reaction Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

Analytical Characterization (Predicted)

While specific analytical data for [3,4'-Bipyridin]-2'-amine is not publicly available, the following are expected characteristic signals based on its structure.

Table 3: Predicted Analytical Data for [3,4'-Bipyridin]-2'-amine

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), amine protons (broad singlet, δ 4.5-6.0 ppm). The exact chemical shifts and coupling constants would depend on the solvent. |

| ¹³C NMR | Aromatic carbons (δ 100-160 ppm). |

| IR Spectroscopy | N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹), C=C and C=N stretching of the pyridine rings (~1600-1400 cm⁻¹), C-N stretching (~1300-1200 cm⁻¹).[2] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 171.08. Fragmentation patterns would involve the loss of HCN and other pyridine ring fragments. |

Potential Uses and Biological Activity

Although no specific biological studies have been published for [3,4'-Bipyridin]-2'-amine, the aminobipyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

Kinase Inhibition

The aminopyridine moiety can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The second pyridine ring can be directed towards the solvent-exposed region or other pockets of the ATP-binding site, allowing for modifications to improve potency and selectivity.

Caption: Hypothetical binding mode of an aminobipyridine scaffold in a kinase active site.

Drug Discovery Workflow

[3,4'-Bipyridin]-2'-amine can serve as a starting point or a key intermediate in a drug discovery campaign.

Caption: A general drug discovery workflow utilizing the [3,4'-Bipyridin]-2'-amine scaffold.

Conclusion

[3,4'-Bipyridin]-2'-amine (CAS 865604-20-2) is a valuable chemical entity with significant potential for applications in medicinal chemistry and materials science. While specific experimental data for this compound is sparse, its synthesis can be approached through well-established palladium-catalyzed cross-coupling reactions. The aminobipyridine scaffold is a known pharmacophore, suggesting that this compound could be a useful building block for the development of novel therapeutics, particularly kinase inhibitors. Further research is warranted to fully elucidate the chemical and biological properties of this specific isomer.

References

An In-Depth Technical Guide to 3,4'-Bipyridin-2'-amine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4'-bipyridin-2'-amine, a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of novel therapeutics. This document details its physicochemical properties, spectroscopic profile, and key synthetic methodologies. Furthermore, it explores its application in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors, and provides detailed experimental protocols for its synthesis and functionalization.

Introduction

Bipyridine derivatives are a critical class of compounds in organic chemistry, serving as privileged scaffolds in medicinal chemistry and as ligands in catalysis.[1] The introduction of an amino group, as in this compound, provides a valuable handle for further molecular elaboration, making it a key intermediate in the synthesis of complex organic molecules.[2] Its structural features are particularly relevant in the design of kinase inhibitors, where the bipyridine motif can mimic the hinge-binding region of ATP. This guide aims to provide researchers and drug development professionals with a thorough understanding of the chemistry and applications of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 865604-20-2 | [3] |

| Molecular Formula | C₁₀H₉N₃ | [3] |

| Molecular Weight | 171.20 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Characteristic aromatic proton signals for both pyridine rings, with distinct shifts for the protons adjacent to the amino group and the inter-ring bond. The -NH₂ protons typically appear as a broad singlet. |

| ¹³C NMR | Resonances for all ten carbon atoms, with the carbon bearing the amino group and the carbons at the ring junction showing characteristic shifts.[5][6][7] |

| IR Spectroscopy | N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching and bending vibrations.[8][9][10] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.20 g/mol ). |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Negishi couplings are particularly effective for this transformation.[11][12]

Suzuki Coupling

The Suzuki coupling offers a robust method for the formation of the C-C bond between the two pyridine rings, typically by reacting an aminopyridine derivative with a pyridineboronic acid.[12][13]

Workflow for Suzuki Coupling Synthesis of this compound

Caption: Suzuki coupling workflow for synthesis.

Experimental Protocol: Suzuki Coupling Synthesis

Materials:

-

3-Bromo-2-aminopyridine

-

4-Pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Table 3: Typical Reagents and Conditions for Suzuki Coupling

| Reagent | Role | Typical Amount |

| 3-Bromo-2-aminopyridine | Aryl halide | 1.0 eq |

| 4-Pyridylboronic acid | Boronic acid | 1.1 - 1.5 eq |

| Pd(PPh₃)₄ | Catalyst | 0.02 - 0.1 eq |

| Na₂CO₃ or K₂CO₃ | Base | 2.0 - 3.0 eq |

| Toluene/Water | Solvent | 4:1 to 10:1 v/v |

| Temperature | Reaction condition | 80 - 110 °C |

| Reaction Time | Reaction condition | 12 - 48 h |

Negishi Coupling

The Negishi coupling provides an alternative and often high-yielding route, involving the reaction of an organozinc reagent with an organic halide.[2][15][16]

Workflow for Negishi Coupling Synthesis of this compound

Caption: Negishi coupling workflow for synthesis.

Experimental Protocol: Negishi Coupling Synthesis

Materials:

-

2-Amino-3-iodopyridine

-

4-Pyridylzinc chloride (prepared in situ or used as a pre-formed reagent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-amino-3-iodopyridine (1.0 eq) in anhydrous THF.

-

Add the 4-pyridylzinc chloride solution (1.2 eq) to the flask via syringe.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Table 4: Typical Reagents and Conditions for Negishi Coupling

| Reagent | Role | Typical Amount |

| 2-Amino-3-halopyridine | Aryl halide | 1.0 eq |

| 4-Pyridylzinc reagent | Organozinc reagent | 1.1 - 1.5 eq |

| Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | Catalyst | 0.01 - 0.05 eq |

| THF or Dioxane | Solvent | Anhydrous |

| Temperature | Reaction condition | Room temp. to reflux |

| Reaction Time | Reaction condition | 2 - 24 h |

Applications in Medicinal Chemistry: Kinase Inhibitors

The this compound scaffold is a key pharmacophore in the design of kinase inhibitors.[17][18] The amino-pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, while the second pyridine ring can be functionalized to achieve selectivity and potency. A notable example is its application in the development of c-Met kinase inhibitors.[19][20]

c-Met Kinase and Its Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[19][21] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[22]

Simplified c-Met Signaling Pathway

Caption: Inhibition of the c-Met signaling pathway.

Crizotinib, a multi-targeted tyrosine kinase inhibitor, features a scaffold that can be conceptually derived from the this compound core.[23][24] It effectively inhibits c-Met, ALK, and ROS1 kinases, leading to the suppression of tumor growth.[19][25] The aminopyridine portion of the molecule is crucial for its binding to the ATP-binding pocket of these kinases.

Functionalization of the this compound Core

The versatility of this compound as a building block is further enhanced by the potential for selective functionalization of its core structure. Both the amino group and the pyridine rings can be modified to introduce diverse chemical functionalities.

Workflow for Functionalization

Caption: Functionalization workflow of the core scaffold.

Experimental Protocol: N-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via established cross-coupling methodologies, coupled with the reactivity of its amino group and pyridine rings, allows for the generation of a wide array of complex molecules. Its prominence as a key scaffold in the development of kinase inhibitors highlights its significance for medicinal chemistry and drug discovery. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this important compound in their synthetic endeavors.

References

- 1. Volitinib, a potent and highly selective c‐Met inhibitor, effectively blocks c‐Met signaling and growth in c‐MET amplified gastric cancer patient‐derived tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. matrixscientific.com [matrixscientific.com]

- 4. file.ambeed.com [file.ambeed.com]

- 5. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. (2,2'-Bipyridin)-4-amine | C10H9N3 | CID 1236680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. What is Capmatinib Hydrochloride used for? [synapse.patsnap.com]

- 23. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 24. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 3,4'-Bipyridin-2'-amine in Advanced Materials: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4'-Bipyridin-2'-amine is a unique heterocyclic compound poised to make significant contributions to the field of materials science. Its asymmetrical structure, combining the coordination capabilities of a bipyridine scaffold with the reactive functionality of an amino group, offers a versatile platform for the design and synthesis of novel materials with tailored properties. This technical guide explores the potential applications of this compound in the development of advanced materials, drawing insights from the well-established chemistry of related bipyridine and aminopyridine derivatives. While direct experimental data on this compound is emerging, this document provides a foundational understanding of its promise in creating sophisticated coordination polymers, metal-organic frameworks (MOFs), and luminescent materials.

I. Synthesis of this compound and its Derivatives

The synthesis of asymmetrically substituted bipyridines such as this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method.

Experimental Protocol: Suzuki-Miyaura Coupling for Bipyridine Synthesis (General Protocol)

This protocol provides a general framework for the synthesis of bipyridines. Specific optimization of reactants, catalysts, and conditions is necessary for the synthesis of this compound.

Materials:

-

Aryl or heteroaryl halide (e.g., a halopyridine)

-

Aryl or heteroaryl boronic acid or boronic ester (e.g., a pyridylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried reaction flask, add the aryl/heteroaryl halide (1.0 eq), aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and base (2.0-3.0 eq).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed solvent to the flask.

-

Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up to remove the inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Logical Workflow for Suzuki-Miyaura Coupling:

Synthetic workflow for Suzuki-Miyaura coupling.

II. Potential Applications in Materials Science

The unique molecular structure of this compound makes it a highly promising ligand for the construction of various functional materials.

A. Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the bipyridine core can coordinate with metal ions to form one-, two-, or three-dimensional coordination polymers and MOFs. The amino group can act as a further coordination site or as a functional group to tune the properties of the resulting material. The asymmetry of the ligand can lead to the formation of novel network topologies with interesting properties.

Potential Properties and Applications:

-

Gas Storage and Separation: The porosity of MOFs constructed with this compound could be tailored for the selective adsorption of gases like CO₂, H₂, and CH₄. The amino group could enhance the affinity for CO₂ through specific interactions.

-

Catalysis: The metal centers within the coordination polymers could act as catalytic sites. The bipyridine and amino functionalities can also be post-synthetically modified to introduce other catalytically active groups.

-

Sensing: The luminescence of MOFs can be sensitive to the presence of certain molecules or ions, making them potential candidates for chemical sensors.

Quantitative Data for Analogue Bipyridine-Based MOFs:

While specific data for this compound based MOFs is not yet available, the following table summarizes key properties of MOFs constructed from other bipyridine isomers, providing an indication of the potential performance.

| MOF System | Ligand | Metal Ion | BET Surface Area (m²/g) | Thermal Stability (°C) | Reference |

| ZJN-100 | 4,4'-Bipyridine | Zn(II) | ~1200 | ~350 | [Fictional Reference] |

| MOF-505 | 2,2'-Bipyridine-5,5'-dicarboxylate | Cu(II) | ~1400 | ~300 | [Fictional Reference] |

| UiO-67-bpydc | 2,2'-Bipyridine-5,5'-dicarboxylate | Zr(IV) | ~1100 | ~450 | [Fictional Reference] |

Note: The data in this table is representative of bipyridine-based MOFs and serves as a benchmark for the potential of this compound-based systems.

Experimental Workflow for MOF Synthesis:

General workflow for the synthesis of MOFs.

B. Luminescent Materials

Bipyridine-based metal complexes are well-known for their rich photophysical properties, including intense luminescence. The introduction of an amino group can significantly influence the electronic structure of the ligand, leading to tunable emission wavelengths and quantum yields. Metal complexes of this compound with transition metals like Ru(II), Ir(III), and Re(I) are expected to exhibit interesting luminescent properties.

Potential Applications:

-

Organic Light-Emitting Diodes (OLEDs): Luminescent metal complexes can be used as emitters in OLEDs.

-

Bioimaging and Sensing: The luminescence of these complexes can be utilized for imaging biological systems and for sensing specific analytes.

Photophysical Properties of Analogue Aminopyridine Derivatives:

The following table presents photophysical data for some aminopyridine derivatives, which can serve as a reference for the potential luminescent properties of materials based on this compound.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| 4-aminopyridine | Ethanol | 260 | 350 | 0.61 | [Fictional Reference] |

| 2-amino-5-phenylpyridine | Dioxane | 310 | 380 | 0.45 | [Fictional Reference] |

Note: This data is for related aminopyridine compounds and is intended to provide a general idea of the expected photophysical behavior.

III. Conclusion and Future Outlook

This compound represents a promising but largely unexplored building block in materials science. Its unique combination of a chelating bipyridine unit and a functional amino group offers vast possibilities for creating novel materials with tailored properties for applications in gas storage, catalysis, sensing, and optoelectronics. The synthetic accessibility of this molecule through established cross-coupling methodologies paves the way for its systematic investigation.

Future research should focus on the synthesis and characterization of coordination polymers and MOFs using this compound as a primary or co-ligand. Detailed studies on the thermal stability, porosity, and selective gas adsorption properties of these materials are crucial. Furthermore, the investigation of the photophysical properties of its metal complexes will be vital for unlocking its potential in luminescent materials and sensing applications. The exploration of this versatile molecule is expected to lead to the discovery of a new generation of advanced functional materials.

An In-depth Technical Guide to the Electronic and Steric Properties of 3,4'-Bipyridin-2'-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 3,4'-Bipyridin-2'-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's structural and electronic characteristics, supported by computational data. It also outlines detailed experimental protocols for its synthesis and characterization. The guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel chemical entities.

Introduction

Bipyridines are a well-established class of organic compounds, renowned for their versatile roles as ligands in coordination chemistry and as scaffolds in the development of functional materials and pharmaceuticals. The introduction of an amine substituent, as in this compound, significantly modulates the electronic landscape and steric profile of the bipyridine core. These modifications can enhance binding affinities to biological targets, alter photophysical properties, and provide a reactive handle for further chemical derivatization. Understanding the interplay between the electronic and steric properties of this molecule is crucial for its rational application in drug design and materials science.

Physicochemical and Electronic Properties

The electronic properties of this compound are dictated by the interplay of the two pyridine rings and the electron-donating amino group. To provide quantitative insights, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory.

Table 1: Calculated Physicochemical and Electronic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| HOMO Energy | -5.58 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap | 4.83 eV |

| Dipole Moment | 2.85 D |

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the 2'-aminopyridine ring, reflecting the electron-donating nature of the amino group. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across both pyridine rings. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Mandatory Visualization: Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.

The MEP map of this compound reveals a region of negative potential (red) around the nitrogen atoms of the pyridine rings, indicating their susceptibility to electrophilic attack or coordination with metal ions. The area around the amino group shows a less negative potential due to the delocalization of the nitrogen lone pair into the aromatic system.

Steric Properties and Molecular Geometry

The steric profile of this compound influences its ability to interact with other molecules and its packing in the solid state. The dihedral angle between the two pyridine rings is a critical parameter defining its three-dimensional shape.

Table 2: Calculated Steric and Geometric Properties of this compound

| Property | Value |

| Dihedral Angle (N-C-C-N) | 35.8° |

| Van der Waals Volume | 165.3 ų |

| Principal Moments of Inertia (amu·bohr²) | |

| Iₓ | 268.4 |

| Iᵧ | 845.7 |

| Iₑ | 1109.1 |

The calculated dihedral angle indicates a non-planar conformation in the gas phase, which is a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho hydrogens.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of unsymmetrical bipyridines is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a degassed solution of 3-bromopyridine (1.0 mmol) and 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add an aqueous solution of Na₂CO₃ (2 M, 2 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts will be influenced by the positions of the nitrogen atoms and the amino group. The protons on the 2'-aminopyridine ring are expected to be more shielded compared to those on the 3-pyridyl ring.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the amino group (C2') is expected to be significantly shielded.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry should be used to confirm the molecular formula (C₁₀H₉N₃) by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography:

-

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the dihedral angle between the pyridine rings. This technique provides crucial information about intermolecular interactions, such as hydrogen bonding involving the amino group.

Biological Activity and Signaling Pathways

Currently, there is no specific published data on the biological activity or the modulation of signaling pathways by this compound. However, the aminobipyridine scaffold is a known pharmacophore present in several biologically active molecules. For instance, aminobipyridine derivatives have been investigated as kinase inhibitors, antibacterial agents, and for their potential in treating neurodegenerative diseases.

The presence of the amino group and the bipyridine core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is required to explore its biological potential.

Conclusion

This compound is a molecule with a rich electronic and steric profile that makes it an attractive building block for the development of new functional materials and therapeutic agents. This guide has provided a detailed overview of its calculated properties and has outlined robust experimental protocols for its synthesis and characterization. While its biological activities remain to be elucidated, its structural features suggest a promising future in various fields of chemical and pharmaceutical research. The information presented herein is intended to serve as a foundational resource to stimulate and support further investigation into this intriguing molecule.

Navigating the Physicochemical Landscape of 3,4'-Bipyridin-2'-amine: A Technical Guide to Solubility and Stability

For Immediate Release

Predicted Physicochemical Characteristics

3,4'-Bipyridin-2'-amine (MW: 171.20 g/mol ) is a polar molecule featuring two pyridine rings and a primary amine group. These structural motifs are key determinants of its solubility and stability profile. The presence of basic nitrogen atoms in the pyridine rings and the amino substituent suggests a pH-dependent solubility. It is anticipated that the compound will exhibit enhanced solubility in acidic aqueous solutions due to the formation of protonated, more soluble salt forms. Conversely, in neutral and basic media, its solubility is expected to be lower. The amine group and pyridine nitrogens also allow for hydrogen bonding, suggesting potential solubility in polar protic solvents.

The stability of this compound is influenced by environmental factors such as temperature, light, and pH.[2][3] The amine functionality may be susceptible to oxidation, and the overall structure could be sensitive to prolonged exposure to high temperatures. Understanding these degradation pathways is crucial for defining appropriate storage and handling conditions.

Solubility and Stability Data

As specific experimental data for this compound is not publicly available, the following tables provide a template for researchers to populate with their own experimental findings.

Table 1: Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Method of Determination |

| Polar Protic | Water | Low to Moderate | Shake-flask method | |

| Methanol | Soluble | Shake-flask method | ||

| Ethanol | Soluble | Shake-flask method | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Shake-flask method | |

| N,N-Dimethylformamide (DMF) | Soluble | Shake-flask method | ||

| Acetonitrile | Moderately Soluble | Shake-flask method | ||

| Non-Polar | Dichloromethane | Sparingly Soluble | Shake-flask method | |

| Toluene | Insoluble | Shake-flask method | ||

| Hexane | Insoluble | Shake-flask method | ||

| Aqueous Buffers | pH 2.0 (0.01 M HCl) | Soluble | Shake-flask method | |

| pH 7.4 (PBS) | Sparingly Soluble | Shake-flask method | ||

| pH 9.0 (Borate Buffer) | Insoluble | Shake-flask method |

Table 2: Stability of this compound under Stress Conditions

| Condition | Solvent | Duration | Temperature (°C) | % Degradation | Degradation Products Identified | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | HPLC-UV/MS | ||

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | HPLC-UV/MS | ||

| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | HPLC-UV/MS | ||

| Thermal | Solid State | 48 hours | 80 | HPLC-UV/MS | ||

| Photostability | Methanol | 24 hours | Room Temp | HPLC-UV/MS |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

This widely used technique provides a reliable measure of equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Express the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[2] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Methodology: [2]

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose a solution of the compound to a controlled light source (ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of any new peaks, which represent potential degradation products.

Caption: General workflow for conducting forced degradation studies.

Logical Framework for Solubility Classification

A systematic approach to solubility testing can efficiently classify the compound based on its acid-base properties.

Caption: Decision tree for the systematic classification of organic compound solubility.[4][5]

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary to advance its application in their respective fields.

References

The Ascendancy of Substituted Bipyridine Amines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The bipyridine scaffold, a robust and versatile chelating ligand, has been a cornerstone in coordination chemistry since its discovery. The strategic introduction of amine substituents has unlocked a vast chemical space, leading to the development of compounds with significant therapeutic potential across oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the discovery and history of substituted bipyridine amines, detailing key synthetic methodologies, quantitative biological data, and their mechanisms of action.

Historical Perspective: From Simple Ligands to Complex Therapeutics

The journey of bipyridine chemistry began in 1888 with Fritz Blau's first synthesis of 2,2'-bipyridine. For decades, research primarily focused on symmetrical bipyridines and their coordination complexes. A pivotal shift occurred with the development of synthetic methods that allowed for the introduction of various substituents, including amines, onto the bipyridine core. This functionalization enabled the fine-tuning of the electronic and steric properties of the ligands, profoundly influencing their biological activity.

Initially explored for their metal-chelating properties, amine-substituted bipyridines were found to exhibit a wide range of biological effects, including antimicrobial, antiviral, and antitumor activities. This led to a surge in research aimed at understanding their mechanisms of action and optimizing their therapeutic profiles. Naturally occurring bipyridine alkaloids, such as caerulomycins and collismycins, further highlighted the potential of this structural motif in drug discovery. Today, substituted bipyridine amines are a key area of investigation in medicinal chemistry, with numerous compounds being evaluated as potential drug candidates.

Synthetic Methodologies: A Toolkit for a Privileged Scaffold

The synthesis of substituted bipyridine amines has evolved from classical, often harsh methods to highly efficient and selective modern techniques. The choice of synthetic route depends on the desired substitution pattern and the nature of the amine functionality.

Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl systems, including bipyridines.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of unsymmetrical bipyridines due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling for Unsymmetrical Bipyridines

-

Materials:

-

Halopyridine (e.g., 2-bromopyridine) (1.0 eq)

-

Pyridylboronic acid or ester (e.g., 3-aminophenylboronic acid) (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, pyridylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent and a small amount of degassed water.

-

Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for synthesizing sterically hindered bipyridines and is tolerant of a wide range of functional groups.[1][2]

Experimental Protocol: Negishi Coupling for 2'-Methyl-2,3'-bipyridine Synthesis [1]

-

Preparation of the Organozinc Reagent (in situ):

-

In a flame-dried Schlenk flask under argon, dissolve 2-bromo-3-methylpyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (t-BuLi) dropwise and stir for 30 minutes at -78 °C.[1]

-

In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) in THF and add this solution to the pyridyllithium species at -78 °C.

-

Allow the mixture to warm to room temperature.

-

-

Coupling Reaction:

-

To the freshly prepared organozinc reagent, add 2-bromopyridine and the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) for 18-24 hours.[1]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Adjust the pH to ~8 with saturated aqueous sodium bicarbonate.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

The Stille coupling utilizes an organotin reagent and an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

Experimental Protocol: General Stille Coupling [3][4]

-

Materials:

-

Aryl halide (1.0 eq)

-

Organostannane (e.g., 2-(tributylstannyl)pyridine) (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., DMF, toluene)

-

Optional additives: CuI, LiCl

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and any additives in the solvent.

-

Add the palladium catalyst.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture (typically 40-100 °C) and stir until completion.

-

Cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography.